molecular formula C7H8FN3O4 B11886861 2-Fluoro-5-hydrazinylpyridine oxalate

2-Fluoro-5-hydrazinylpyridine oxalate

Cat. No.: B11886861
M. Wt: 217.15 g/mol
InChI Key: YOGSGQVRJDOZDX-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydrazinylpyridine oxalate is a chemical compound with the molecular formula C7H8FN3O4. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the second position and a hydrazinyl group at the fifth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-hydrazinylpyridine oxalate typically involves the introduction of a fluorine atom and a hydrazinyl group onto the pyridine ring. One common method involves the reaction of 2-fluoropyridine with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydrazinylpyridine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

2-Fluoro-5-hydrazinylpyridine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydrazinylpyridine oxalate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, while the hydrazinyl group can participate in various chemical reactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-hydrazinylpyridine oxalate is unique due to the presence of the oxalate group, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for specific applications where these properties are crucial .

Properties

Molecular Formula

C7H8FN3O4

Molecular Weight

217.15 g/mol

IUPAC Name

(6-fluoropyridin-3-yl)hydrazine;oxalic acid

InChI

InChI=1S/C5H6FN3.C2H2O4/c6-5-2-1-4(9-7)3-8-5;3-1(4)2(5)6/h1-3,9H,7H2;(H,3,4)(H,5,6)

InChI Key

YOGSGQVRJDOZDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NN)F.C(=O)(C(=O)O)O

Origin of Product

United States

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